molecular formula C6H5ClN4 B1626557 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 96017-48-0

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B1626557
CAS No.: 96017-48-0
M. Wt: 168.58 g/mol
InChI Key: OOSFNBIADBTZJX-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-nitro-1-methylpyrazole with hydrazine hydrate, followed by cyclization to form the desired pyrazolopyridazine structure. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. It serves as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products. It serves as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:

    4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrazolopyrimidine structure but differs in the presence of a chloromethyl group at the 6-position.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolopyrimidine scaffold and exhibit various biological activities, including anticancer and antimicrobial properties.

    Pyridazine and Pyridazinone Derivatives: These compounds contain the pyridazine ring and are known for their diverse pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-3-8-10-6(7)4(5)2-9-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSFNBIADBTZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=NC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538851
Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96017-48-0
Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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